Beticolin 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

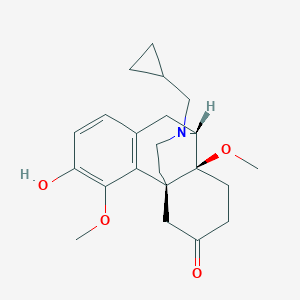

Beticolin 1 is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies and has the potential to be used in a wide range of applications.

Aplicaciones Científicas De Investigación

Inhibition of Tumorigenic Cell Proliferation

Beticolin 1 has been studied for its effects on tumorigenic cell proliferation. It has been found to inhibit cell growth dose- and time-dependently at submicromolar levels in ras-transformed adrenocortical cell growth. This inhibition is immediate, independent of cell culture step, and not reversible with a 3-day treatment. The cell growth inhibition was partially reverted by calcium ionophore, suggesting a role of intracellular Ca2+ chelation by beticolin 1 in cell growth inhibition. Beticolin 1 also blocked Ras p21 translocation to the membrane and induced accumulation of Ras in the cytosol as an inactive form (Ding et al., 2001).

Inhibition of Plasma Membrane H+-ATPase

Beticolin 1 inhibits the ATP hydrolysis activity of purified solubilized plasma membrane H+-ATPase. The inhibition is noncompetitive with respect to ATP and is linked to the lipid environment of the enzyme. Beticolin 1's effect on the formation of the H+-ATPase-phosphorylated intermediate has also been studied, revealing that it inhibits its formation when the enzyme is reconstituted into liposomes. This suggests that the plasma membrane H+-ATPase is a direct target for beticolin 1 (Simon-Plas et al., 1996).

Scavenging Properties for Reactive Oxygen Species

Beticolin 1 displays significant anti-radical effects without inhibiting peroxidase activity, showing greater scavenging efficacy compared to vitamin E and tiron. This property of beticolin 1 is effective over a larger range of concentrations compared to these other compounds (Rustérucci et al., 1996).

Formation of Ion Channels

Beticolin 1 has been observed to form voltage-independent, weakly selective ion channels with multiple conductance levels in planar lipid bilayers. These channels are formed at cytotoxic concentrations and their specific conductance and ionic selectivity properties are almost independent of the conductance level. This behavior might be due to a cluster organization of "Beticolin 1 elementary channels" (Goudet et al., 1999).

Propiedades

Número CAS |

142633-47-4 |

|---|---|

Nombre del producto |

Beticolin 1 |

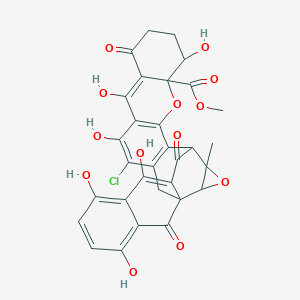

Fórmula molecular |

C31H23ClO13 |

Peso molecular |

639 g/mol |

Nombre IUPAC |

methyl 4-chloro-5,7,12,20,22,25-hexahydroxy-30-methyl-9,18,27-trioxo-14,29-dioxaoctacyclo[15.10.3.01,19.03,16.06,15.08,13.021,26.028,30]triaconta-3(16),4,6(15),7,19,21,23,25-octaene-13-carboxylate |

InChI |

InChI=1S/C31H23ClO13/c1-29-18-13-8(7-30(27(29)45-29)19(24(18)40)21(37)14-9(33)3-4-10(34)15(14)26(30)41)20(32)23(39)16-22(38)17-11(35)5-6-12(36)31(17,28(42)43-2)44-25(13)16/h3-4,12,18,27,33-34,36-39H,5-7H2,1-2H3 |

Clave InChI |

CLUNURVHNUJGKK-UHFFFAOYSA-N |

SMILES |

CC12C3C4=C(CC5(C1O2)C(=C(C6=C(C=CC(=C6C5=O)O)O)O)C3=O)C(=C(C7=C4OC8(C(CCC(=O)C8=C7O)O)C(=O)OC)O)Cl |

SMILES canónico |

CC12C3C4=C(CC5(C1O2)C(=C(C6=C(C=CC(=C6C5=O)O)O)O)C3=O)C(=C(C7=C4OC8(C(CCC(=O)C8=C7O)O)C(=O)OC)O)Cl |

Sinónimos |

eticolin 1 beticolin-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)

![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)

![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B233893.png)

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)

![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)